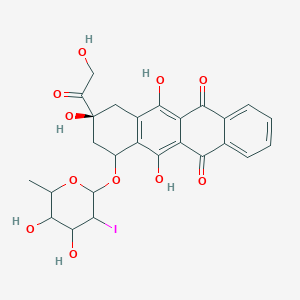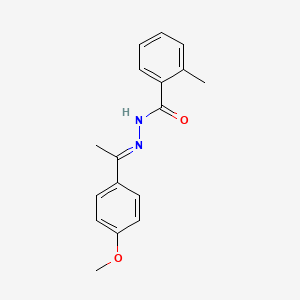
(E)-N'-(1-(4-methoxyphenyl)ethylidene)-2-methylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[1-(4-methoxyphenyl)ethylidene]-2-methylbenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group. The compound’s structure includes a methoxyphenyl group and a methylbenzohydrazide moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-methoxyphenyl)ethylidene]-2-methylbenzohydrazide typically involves the condensation reaction between 4-methoxyacetophenone and 2-methylbenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, resulting in the desired product.
Industrial Production Methods
Industrial production of N’-[1-(4-methoxyphenyl)ethylidene]-2-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[1-(4-methoxyphenyl)ethylidene]-2-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones with different functional groups.
Wissenschaftliche Forschungsanwendungen
N’-[1-(4-methoxyphenyl)ethylidene]-2-methylbenzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’-[1-(4-methoxyphenyl)ethylidene]-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[1-(4-methoxyphenyl)ethylidene]-4-methylbenzenesulfonohydrazide
- N’-[1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide
- N’-[1-(4-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)aceto hydrazide
Uniqueness
N’-[1-(4-methoxyphenyl)ethylidene]-2-methylbenzohydrazide is unique due to its specific structural features, such as the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H18N2O2 |
|---|---|
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-methylbenzamide |
InChI |
InChI=1S/C17H18N2O2/c1-12-6-4-5-7-16(12)17(20)19-18-13(2)14-8-10-15(21-3)11-9-14/h4-11H,1-3H3,(H,19,20)/b18-13+ |
InChI-Schlüssel |
LCIOBSAZQLUQNZ-QGOAFFKASA-N |
Isomerische SMILES |
CC1=CC=CC=C1C(=O)N/N=C(\C)/C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NN=C(C)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


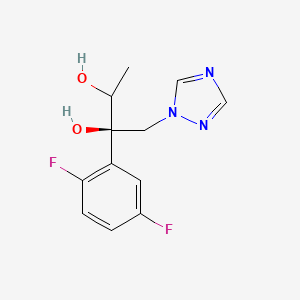
![N'~1~,N'~6~-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide](/img/structure/B14797021.png)
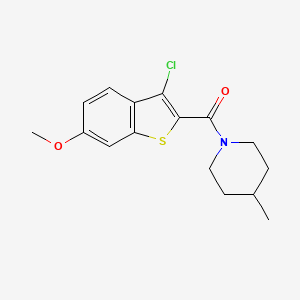
![4-[3-[(2-Methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid](/img/structure/B14797044.png)
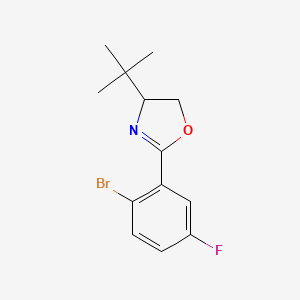
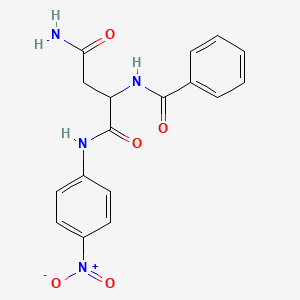
![Butanedioic acid;2-[[4-[4-pyridin-4-yl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]phenoxy]methyl]quinoline](/img/structure/B14797053.png)
![2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}-N-phenylbenzamide](/img/structure/B14797060.png)
![7-{2-[(5-Hydroxy-benzo[b]thiophene-3-carbonyl)-amino]-6,6-dimethyl-bicyclo[3.1.1]hept-3-yl}-hept-5-enoic acid](/img/structure/B14797061.png)


![3-(1,2,3,6-Tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride](/img/structure/B14797070.png)
![rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14797079.png)
